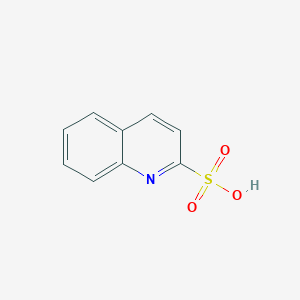

Quinoline-2-sulfonic acid

Descripción

Contextualization of Quinoline-2-sulfonic Acid within Quinoline Chemistry Research

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyridine ring, serves as a foundational scaffold in numerous areas of chemical and medicinal research. rsc.orgorientjchem.orgchemrj.org First isolated from coal tar in 1834, the quinoline motif is present in a wide array of natural alkaloids, such as quinine, and forms the core of many synthetic compounds with significant biological and material properties. rsc.orgchemrj.orgwikipedia.org The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast library of derivatives. orientjchem.org These derivatives are investigated for a broad spectrum of activities and applications, making quinoline chemistry a vibrant and continuously evolving field. rsc.orgrsc.orgacs.org Research in this area is not only focused on medicinal applications but also extends to the development of dyes, solvents, and specialized polymers. chemrj.orgwikipedia.orgnumberanalytics.com this compound is one such derivative, where the strategic placement of a sulfonic acid group at the 2-position of the quinoline core dictates its specific chemical behavior and research utility.

Significance of Sulfonic Acid Functionalization on the Quinoline Scaffold for Scientific Inquiry

The introduction of a sulfonic acid (-SO₃H) group onto the quinoline scaffold dramatically alters the parent molecule's physicochemical properties, which is of significant interest for scientific inquiry. The sulfonic acid moiety is strongly electron-withdrawing and highly acidic. This functionalization impacts several key characteristics:

Acidity and Catalytic Activity : The sulfonic acid group is a strong Brønsted acid. rsc.org This inherent acidity allows sulfonic acid-functionalized compounds, including those based on quinoline, to act as effective and often reusable acid catalysts in a variety of organic reactions. acs.orgtandfonline.com These catalysts are explored for promoting reactions such as the Friedländer synthesis of quinolines and the Biginelli reaction for producing dihydropyrimidinones. rsc.orgacs.orgresearchgate.net

Solubility : The polar sulfonic acid group significantly enhances the water solubility of the quinoline molecule. This property is highly advantageous in designing catalysts for aqueous-phase reactions, aligning with the principles of green chemistry by reducing the reliance on volatile organic solvents. acs.org

Electronic Effects : As an electron-withdrawing group, the sulfonic acid moiety influences the electron density of the entire quinoline ring system. This modification affects the molecule's reactivity, its interactions with other molecules, and its photophysical properties, which can be harnessed in materials science applications. researchgate.netacs.org

Coordination and Chelation : The sulfonic acid group, often in conjunction with other atoms like the quinoline nitrogen, can act as a ligand for metal ions. acs.org This chelating ability is being explored in the design of novel materials like metal-organic frameworks (MOFs). researchgate.netacs.org

These modified properties make sulfonic acid-functionalized quinolines, such as this compound, valuable tools for researchers developing new synthetic methods and advanced materials.

Overview of Key Academic Research Domains Pertaining to this compound

Academic research involving this compound and its functional analogues primarily focuses on catalysis and materials science.

In the realm of catalysis , sulfonic acid-functionalized quinolines and related structures serve as highly effective Brønsted acid catalysts. They are particularly noted for their application in multicomponent reactions (MCRs), which are efficient processes for synthesizing complex molecules in a single step. rsc.orgsid.ir Research has demonstrated their utility in the Friedländer annulation to produce polysubstituted quinolines and in the Biginelli reaction to create dihydropyrimidinones and their derivatives. rsc.orgacs.orgtandfonline.com The key advantages highlighted in these studies are often high product yields, mild reaction conditions, and the potential for catalyst recovery and reuse, which is both economically and environmentally beneficial. acs.orgtandfonline.com For instance, sulfonic acid catalysts supported on polymers or silica have been shown to be recyclable for several runs without a significant loss of activity. tandfonline.comsid.ir

In materials science , the unique electronic and coordinating properties of sulfonated quinolines are being exploited. A notable area of investigation is their use as organic ligands in the construction of metal-organic frameworks (MOFs). researchgate.netacs.org A recent study detailed the synthesis of a cerium-based MOF using a quinoline sulfonic acid ligand. This material exhibited a high surface area and excellent stability, and it functioned as an effective photocatalyst for the reduction of carbon dioxide under visible light. acs.org The sulfonic acid and nitrogen atoms of the quinoline ligand play a crucial role in coordinating with the metal centers and influencing the electronic structure of the resulting framework, enabling its photocatalytic activity. researchgate.netacs.org

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the basic chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₃S | cymitquimica.com |

| Molar Mass | 209.22 g/mol | cymitquimica.com |

| SMILES | O=S(=O)(O)c1ccc2ccccc2n1 | cymitquimica.com |

| InChI Key | ZKIHLVYBGPFUAD-UHFFFAOYSA-N | cymitquimica.com |

Table 2: Catalytic Applications of Sulfonic Acid Functionalized Catalysts in Quinoline Synthesis This table presents examples of reactions where sulfonic acid groups play a key catalytic role in forming quinoline structures.

| Catalyst | Reactants | Product Type | Yield | Conditions | Source(s) |

| PEG-supported sulfonic acid | 2-Aminoarylketones and α-methylene ketones | Polysubstituted quinolines | 88-95% | 10 mol% catalyst | tandfonline.comtandfonline.com |

| 4-imidazol-1-yl-butane-1-sulfonic acid (ImBuSO₃H) | 2-Aminobenzophenone and ethyl acetoacetate | Substituted quinoline | 92.5% | 50 °C, 30 min | tandfonline.com |

| Boron sulfonic acid B(HSO₄)₃ | 2-Aminobenzophenone and acetylacetone | Substituted quinoline | Not specified | Solvent-free | jchemrev.com |

| Nafion NR50 (sulfonic acid polymer) | 2-Aminoaryl ketones and α-methylene carbonyls | Substituted quinolines | Not specified | Microwave, Ethanol | mdpi.com |

Propiedades

IUPAC Name |

quinoline-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIHLVYBGPFUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626337 | |

| Record name | Quinoline-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-38-4 | |

| Record name | Quinoline-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Quinoline-2-sulfonic Acid and Its Derivatives

Classical Approaches to Quinoline Core Synthesis Relevant to Quinoline-2-sulfonic Acid Precursors

The construction of the fundamental quinoline ring system is a well-established area of organic synthesis, with several classical named reactions providing versatile routes to a variety of substituted quinolines. These methods are crucial for the synthesis of precursors that can be subsequently functionalized to yield this compound.

Skraup Synthesis and Mechanistic Investigations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone method for the preparation of quinolines. irjmets.com The archetypal reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. irjmets.com The reaction is known to be highly exothermic. mdpi.com

The mechanism of the Skraup synthesis proceeds through several key steps. Initially, glycerol is dehydrated by the concentrated sulfuric acid to form acrolein. mdpi.comallmultidisciplinaryjournal.com This is followed by a Michael-type addition of the aniline to the acrolein. allmultidisciplinaryjournal.com The resulting β-anilinopropionaldehyde then undergoes cyclization under the acidic conditions, followed by dehydration and finally oxidation to furnish the quinoline ring system. mdpi.com The nitrobenzene used in the reaction is reduced to aniline, which can then participate in the reaction. mdpi.com

| Reactants | Reagents/Conditions | Product |

| Aniline, Glycerol | Concentrated H₂SO₄, Nitrobenzene, Heat | Quinoline |

This table summarizes the general components of the Skraup synthesis.

Friedländer Synthesis and Modified Protocols

The Friedländer synthesis, discovered by Paul Friedländer in 1882, provides a route to quinolines through the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group (e.g., a ketone or aldehyde). nih.govpharmaguideline.com The reaction can be catalyzed by either acids or bases. pharmaguideline.com

Mechanistically, two primary pathways are proposed for the Friedländer synthesis. nih.gov The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the methylene-containing reactant, followed by cyclization and dehydration. nih.gov The second proposed mechanism begins with the formation of a Schiff base between the reactants, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product. nih.gov

Numerous modifications to the original protocol have been developed to improve yields and expand the substrate scope. These include the use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. nih.gov More contemporary modifications have employed catalysts like neodymium(III) nitrate hexahydrate and polymer-supported sulfonic acids to facilitate the reaction under milder conditions. tandfonline.comnih.gov

| Reactants | Catalyst Examples | Product Type |

| 2-Aminobenzaldehyde, Acetaldehyde | KOH, p-Toluenesulfonic acid, Iodine | Substituted Quinoline |

| 2-Aminoacetophenone, Ethyl acetoacetate | Neodymium(III) nitrate, PEG-supported sulfonic acid | Polysubstituted Quinoline |

This table illustrates the versatility of the Friedländer synthesis with different reactants and catalysts.

Pfitzinger Synthesis and Reaction Pathways

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base. nih.gov

The reaction pathway commences with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. nih.gov This intermediate then reacts with a ketone or aldehyde to form an imine or enamine. nih.gov Subsequent intramolecular cyclization and dehydration afford the final quinoline-4-carboxylic acid product. nih.gov The carboxylic acid group can be later removed by pyrolysis with calcium oxide to yield the corresponding quinoline. rsc.org

| Reactants | Reagents/Conditions | Primary Product |

| Isatin, Carbonyl compound (ketone or aldehyde) | Strong base (e.g., KOH) | Quinoline-4-carboxylic acid |

This table outlines the key components for the Pfitzinger synthesis.

Combes Synthesis Mechanistic Studies

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions, typically using concentrated sulfuric acid. This method is particularly useful for the preparation of 2,4-substituted quinolines.

The mechanism begins with the formation of a Schiff base intermediate from the aniline and one of the carbonyl groups of the β-diketone. This Schiff base then tautomerizes to an enamine, which is protonated by the acid catalyst. The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution (annulation), followed by dehydration to yield the substituted quinoline.

| Reactants | Reagents/Conditions | Product Type |

| Aniline, β-Diketone | Concentrated H₂SO₄ or Polyphosphoric acid (PPA) | 2,4-Disubstituted Quinoline |

This table summarizes the general reaction components for the Combes synthesis.

Doebner Synthesis of Quinoline-4-carboxylic Acid Derivatives

The Doebner reaction provides an alternative to the Pfitzinger synthesis for the preparation of quinoline-4-carboxylic acids. rsc.org It is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. rsc.org

The precise mechanism of the Doebner reaction is not definitively established, with two plausible pathways proposed. rsc.org One pathway suggests an initial aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization and dehydration. rsc.org An alternative mechanism posits the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration. rsc.org

| Reactants | Product Type |

| Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid |

This table outlines the three-component system of the Doebner reaction.

Knorr Quinoline Synthesis and Competing Reaction Mechanisms

The Knorr quinoline synthesis is a method for converting a β-ketoanilide into a 2-hydroxyquinoline using a strong acid, typically sulfuric acid. researchgate.net This reaction proceeds via an intramolecular electrophilic aromatic substitution followed by the elimination of water. researchgate.net

Interestingly, the reaction conditions can influence the product outcome. researchgate.net For instance, the use of a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline. researchgate.net However, with smaller amounts of PPA, a competing reaction can lead to the formation of a 4-hydroxyquinoline. researchgate.net Mechanistic studies suggest the formation of different cationic intermediates depending on the acid concentration, which dictates the cyclization pathway. researchgate.net A 2007 study proposed that an O,O-dicationic intermediate is favored over an N,O-dicationic intermediate. researchgate.net

| Reactant | Reagents/Conditions | Major Product(s) |

| β-Ketoanilide | Concentrated H₂SO₄ or excess PPA | 2-Hydroxyquinoline |

| β-Ketoanilide | Small amount of PPA | 4-Hydroxyquinoline |

This table highlights the influence of reaction conditions on the product distribution in the Knorr synthesis.

Modern and Green Synthetic Strategies for this compound Scaffolds

The development of synthetic routes to this compound and its derivatives has been driven by the quest for efficiency, sustainability, and molecular diversity. Modern strategies increasingly focus on green chemistry principles, such as atom economy, the use of environmentally benign solvents and catalysts, and energy-efficient reaction conditions. These approaches include metal-catalyzed functionalizations, metal-free alternatives, the application of microwave and ultrasound energy, one-pot multicomponent reactions, oxidative annulation, and the use of sulfonic acid functionalized catalysts.

Metal-Catalyzed Synthetic Routes for Quinoline Functionalization

Metal-catalyzed reactions are pivotal in the synthesis and functionalization of quinoline scaffolds, offering high efficiency and selectivity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups onto the quinoline ring. For instance, palladium catalysts enable the arylation of quinoline derivatives with aryl iodides. nih.gov Knochel's group has reported the functionalization of quinoline scaffolds using TMPMgCl·BF₃-mediated metalations followed by transmetalation with zinc or copper salts and subsequent palladium-catalyzed Negishi cross-coupling or copper-catalyzed allylation reactions. rsc.org

C-H Bond Functionalization: Direct C-H bond functionalization has emerged as a powerful, atom-economical method for modifying quinolines. Transition metals like palladium, rhodium, and ruthenium can selectively activate C-H bonds, allowing for the introduction of various functional groups. For example, a palladium-catalyzed, Weinreb-amide-directed β-methyl C(sp³)–H arylation has been developed using 3-pyridinesulfonic acid as a ligand. nih.gov

Catalyst Systems and Ligands: The choice of ligand is crucial for the success of these reactions. Quinoline-based ligands have been shown to be effective in palladium-catalyzed arylations of phenylalanine derivatives. nih.gov In some cases, the addition of quinoline or isoquinoline can accelerate iron- and cobalt-catalyzed cross-coupling reactions. rsc.org

Other Metal Catalysts:

Copper: Copper catalysts are used in cyclization reactions to form 2-aryl quinolines from anilines and aryl ketones, with oxygen as the oxidant. rsc.org

Iron: Iron(III) chloride (FeCl₃) catalyzes the synthesis of 2-arylquinolines and 4-arylquinolines through multicomponent couplings and oxidative annulation reactions. rsc.org

Cobalt: Cobalt(III) catalysts have been employed for the one-pot synthesis of 3,4-substituted quinolines from aryl amines, ketones, and paraformaldehyde. rsc.org

Zinc: Zinc triflate can mediate the three-component synthesis of 2,4-substituted quinolines. rsc.org

Table 1: Examples of Metal-Catalyzed Reactions for Quinoline Synthesis

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Palladium | Negishi Cross-Coupling | Functionalized quinoline, Aryl iodide | 2-Arylated quinoline | rsc.org |

| Copper | Cyclization | Anilines, Aryl ketones | 2-Aryl quinolines | rsc.org |

| Iron(III) chloride | Oxidative Annulation | Anilines, Aryl ketone, DMSO | 4-Aryl quinoline | rsc.org |

| Cobalt(III) | One-pot synthesis | Aryl amines, Ketones, Paraformaldehyde | 3,4-Substituted quinolines | rsc.org |

| Zinc triflate | Three-component synthesis | Aromatic amines, Aldehydes, Alkynes | 2,4-Substituted quinolines | rsc.org |

Metal-Free and Ionic Liquid Mediated Quinoline Synthesis

Growing environmental concerns have spurred the development of metal-free synthetic methods for quinolines. These approaches often utilize organocatalysts or ionic liquids to promote the desired transformations.

Ionic Liquids (ILs) in Quinoline Synthesis: Ionic liquids, particularly those functionalized with sulfonic acid groups, have proven to be effective and reusable catalysts for quinoline synthesis. acs.orgnih.gov They can act as both the catalyst and the reaction medium, simplifying workup procedures. mdpi.com

Friedländer Synthesis: The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a classic method for quinoline synthesis. researchgate.netnih.gov SO₃H-functionalized ionic liquids have been successfully used as water-tolerant, recyclable catalysts for this reaction, affording quinolines in high yields (85-98%). acs.orgnih.gov The use of task-specific ionic liquids (TSILs) combines the advantages of homogeneous and heterogeneous catalysis, as the product can be easily separated by filtration. acs.orgnih.gov Similarly, Brønsted acidic ionic liquids like [bmim]HSO₄ have been used in substoichiometric amounts for efficient, solvent-free Friedländer reactions. mdpi.com

Skraup Synthesis: The Skraup synthesis, which involves the reaction of anilines with glycerol in the presence of an acid and an oxidizing agent, has been improved by using imidazolium cation-based sulfonic acid ionic liquids under microwave irradiation. mdpi.com

Metal-Free Three-Component Reactions: A metal-free, three-component method for synthesizing 2,4-disubstituted quinolines has been reported using p-toluenesulfonic acid (p-TSA) and tert-butyl peroxybenzoate (TBPB) to react anilines, α-keto acids, and alkyl lactates. rsc.org

Microwave and Ultrasound-Assisted Quinoline-Sulfonic Acid Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound has significantly accelerated the synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a valuable tool for producing quinolines under solvent-free and environmentally friendly conditions. conicet.gov.ar

Povarov Reaction: The microwave-assisted Povarov reaction, a three-component reaction of anilines, aldehydes, and alkenes, has been used to synthesize 2,4-disubstituted quinolines. conicet.gov.ar

Friedländer Synthesis: A reusable solid acid catalyst, Nafion NR50 (a sulfonic acid functionalized polymer), has been utilized for the Friedländer quinoline synthesis in ethanol under microwave conditions. mdpi.com

Skraup Synthesis: Microwave heating has been applied to the Skraup synthesis of quinolines from anilines and glycerol in the presence of concentrated sulfuric acid, significantly reducing reaction times. mdpi.commdpi.com

Using Solid Supports: Reactions on solid supports like silica gel or aluminosilicate clays under microwave irradiation have been shown to dramatically decrease reaction times and, in some cases, increase yields for the synthesis of various quinoline derivatives. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry offers a green alternative for the synthesis of heterocyclic compounds. Ultrasound irradiation can enhance reaction rates and yields.

One-Pot Synthesis: A one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been carried out under ultrasound irradiation in water using SnCl₂·2H₂O as a precatalyst to afford 2-substituted quinolines in good yields. nih.gov

Synthesis of Chalcones: Ultrasound has been employed in the condensation reaction to synthesize quinoline-appended ferrocenyl chalcones with good to excellent yields in short reaction times.

Using Dodecyl Benzene Sulfonic Acid: The one-pot, three-component condensation to form 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones has been achieved using a catalytic amount of dodecyl benzene sulfonic acid in aqueous media under ultrasonic irradiation.

One-Pot Multicomponent Reactions for this compound Precursors

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. rsc.orgresearchgate.net

Povarov Reaction: The Povarov reaction, an aza-Diels-Alder reaction, is a prominent MCR for synthesizing tetrahydroquinolines, which can then be oxidized to quinolines. beilstein-journals.org This method allows for the creation of diverse and complex quinoline scaffolds. researchgate.netbeilstein-journals.org

Friedländer Annulation: The Friedländer synthesis is a versatile one-pot method for producing quinolines from 2-aminoaryl ketones and compounds with an active methylene group. researchgate.netnih.gov

Hantzsch Dihydropyridine Synthesis: The Hantzsch four-component condensation reaction can be adapted to synthesize polyhydroquinoline derivatives. ijcce.ac.ir

Other MCRs: Various other MCRs, such as those involving arynes, quinolines, and aldehydes, have been developed to produce complex quinoline derivatives. nih.gov For example, a three-component reaction of 1,3-indanedione, an aryl-aldehyde, and an enaminone catalyzed by p-toluenesulfonic acid has been used to synthesize indeno[1,2-b]quinoline derivatives. derpharmachemica.com

Oxidative Annulation Strategies in Quinoline Synthesis

Oxidative annulation has become a significant strategy for quinoline synthesis, often involving C-H bond activation and the formation of the quinoline ring through an oxidative process.

Potassium Persulfate (K₂S₂O₈) Mediated Synthesis: An efficient method for synthesizing 4-arylquinolines involves the oxidative annulation of anilines and aryl ketones, using dimethyl sulfoxide (DMSO) as a methine source, promoted by K₂S₂O₈. rsc.orgnih.gov This reaction proceeds through a cascade of C-N and C-C bond formations and cyclization. nih.gov

Transition-Metal-Free Approaches: Transition-metal-free oxidative annulation reactions have been developed, highlighting the move towards more sustainable synthetic methods. researchgate.net

Copper-Catalyzed Annulation: A copper-catalyzed [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils has been used to synthesize 2,3-diaroylquinolines, with dioxygen playing a key role in the oxidative process. mdpi.com

Catalytic Systems Utilizing Sulfonic Acid Functionalized Materials

Sulfonic acid functionalized materials have gained prominence as solid acid catalysts in organic synthesis due to their efficiency, reusability, and environmentally friendly nature.

Sulfonic Acid Functionalized SBA-15: SBA-15, a mesoporous silica material, functionalized with sulfonic acid groups (SBA-Pr-SO₃H), has been used as a nanoporous acid catalyst for the one-pot synthesis of polyhydroquinolines via the Hantzsch four-component condensation reaction under solvent-free conditions. ijcce.ac.ir This heterogeneous catalyst can be easily recovered and reused. ijcce.ac.ir

Sulfonic Acid Functionalized Ionic Liquids: As mentioned previously, ionic liquids bearing sulfonic acid groups are effective and recyclable catalysts for quinoline synthesis, particularly in the Friedländer annulation. acs.orgnih.govnih.gov

Sulfonic Acid Functionalized Polymers: Nafion NR50, a perfluorinated polymer with sulfonic acid groups, has been used as a reusable solid acid catalyst for the Friedländer synthesis under microwave irradiation. mdpi.com

Magnetic Nanoparticles: Magnetic nanoparticles functionalized with sulfuric acid (nano-Fe₃O₄@SiO₂–SO₃H) have been employed as catalysts for the synthesis of pyrimido[4,5-b]quinolines in water. tandfonline.com Hercynite nanoparticles functionalized with sulfuric acid have also been used for the synthesis of polyhydroquinolines. rsc.org

Graphitic Carbon Nitride (g-C₃N₄): Graphitic carbon nitride functionalized with sulfonic acid groups has been shown to be a promising metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines. nih.govresearchgate.net

Derivatization and Functionalization Strategies of this compound

The functionalization of the quinoline scaffold is a key strategy for expanding its chemical diversity and enhancing its properties for various applications. researchgate.net This section focuses on the chemical modifications of the quinoline nucleus and the sulfonic acid group in this compound and its derivatives, as well as the synthesis of quinoline-sulfonamide analogs.

Chemical Modifications of the Quinoline Nucleus in this compound Derivatives

The quinoline ring system is amenable to various chemical modifications, allowing for the introduction of a wide range of functional groups. researchgate.netresearchgate.net These modifications can significantly influence the electronic properties, lipophilicity, and biological activity of the resulting derivatives. researchgate.net

Electrophilic Substitution: Quinoline undergoes electrophilic substitution reactions, typically at the C-5 and C-8 positions, under vigorous conditions. uop.edu.pk For example, nitration with fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitroquinoline and 8-nitroquinoline. uop.edu.pk Similarly, sulfonation with fuming sulfuric acid at high temperatures produces a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid. uop.edu.pk Radical iodination of chloroquine at the C-3 position has also been reported. mdpi.com

Nucleophilic Substitution: The quinoline ring can also undergo nucleophilic substitution, primarily at the C-2 and C-4 positions. uop.edu.pk For instance, reaction with sodamide in liquid ammonia can introduce an amino group at the C-2 position, forming 2-aminoquinoline. uop.edu.pk Reaction with potassium hydroxide can yield 2-hydroxyquinoline. uop.edu.pk

Functional Group Interconversion: Existing functional groups on the quinoline nucleus can be transformed to introduce further diversity. For example, the sulfonic acid group can be converted to other functionalities.

The table below provides examples of chemical modifications on the quinoline nucleus.

| Position | Reaction Type | Reagents | Product |

| C-5 and C-8 | Electrophilic Nitration | Fuming HNO3, Fuming H2SO4 | 5-Nitroquinoline and 8-Nitroquinoline uop.edu.pk |

| C-5 and C-8 | Electrophilic Sulfonation | Fuming H2SO4 (220°C) | Quinoline-8-sulfonic acid and Quinoline-5-sulfonic acid uop.edu.pk |

| C-3 | Radical Iodination | N-iodosuccinimide, Trifluoroperoxyacetic acid | 3-Iodo-chloroquine mdpi.com |

| C-2 | Nucleophilic Amination | Sodamide (NaNH2) in liquid NH3 | 2-Aminoquinoline uop.edu.pk |

| C-2 | Nucleophilic Hydroxylation | Potassium Hydroxide (KOH) | 2-Hydroxyquinoline uop.edu.pk |

These modification strategies provide a versatile toolkit for the synthesis of a wide array of quinoline derivatives with tailored properties.

Transformations Involving the Sulfonic Acid Group of this compound

The sulfonic acid group of this compound is a versatile functional handle that can be transformed into various other groups, enabling the synthesis of a diverse range of derivatives.

One of the most common transformations is the conversion of the sulfonic acid to a sulfonyl chloride . This is a key step in the synthesis of sulfonamides and sulfonate esters. The reaction is typically carried out using reagents like chlorosulfonic acid. mdpi.com For example, 8-hydroxyquinoline reacts with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride. mdpi.com

Once the sulfonyl chloride is formed, it can readily react with nucleophiles. For instance, hydrolysis of the sulfonyl chloride under mild alkaline conditions regenerates the sulfonic acid. More importantly, the sulfonyl chloride can react with amines to form sulfonamides and with alcohols or phenols to form sulfonate esters . heteroletters.org

The sulfonic acid group itself can also be replaced through nucleophilic substitution . For example, in some quinoline derivatives, the sulfonic acid group can be substituted by thiols, which can enhance properties like lipid solubility.

The table below summarizes key transformations of the sulfonic acid group.

| Starting Material | Reagent(s) | Product | Transformation |

| 8-Hydroxyquinoline | Chlorosulfonic acid | 8-Hydroxyquinoline-5-sulfonyl chloride mdpi.com | Sulfonylation |

| Quinoline-2-sulfonyl chloride | Water (mild alkaline) | This compound | Hydrolysis |

| Quinoline-2-sulfonyl chloride | Amines | Quinoline-2-sulfonamides heteroletters.org | Sulfonamidation |

| Quinoline-2-sulfonyl chloride | Alcohols/Phenols | Quinoline-2-sulfonate esters heteroletters.org | Esterification |

| Quinoline sulfonic acid derivative | Thiols (via PCl5) | Thiol-substituted quinoline | Nucleophilic Substitution |

These transformations highlight the utility of the sulfonic acid group as a synthetic precursor for a wide range of functionalized quinoline derivatives.

Synthesis of Quinoline-Sulfonamide Analogs

Quinoline-sulfonamide hybrids are an important class of compounds with a range of biological activities. nih.gov The synthesis of these analogs typically involves the reaction of a quinoline sulfonyl chloride with an appropriate amine. mdpi.com

A general and efficient method for the synthesis of quinoline sulfonamides involves the reaction of a quinoline sulfonyl chloride with an amine in the presence of a base. nih.govallmultidisciplinaryjournal.com For example, 4,7-dichloroquinoline can be condensed with a diamine, and the resulting intermediate is then reacted with a substituted benzenesulfonyl chloride using a base like triethylamine (TEA) in a solvent such as dimethylformamide (DMF) to yield the desired quinoline-sulfonamide. nih.gov

Another approach involves the direct reaction of an aminoquinoline with a sulfonyl chloride. mdpi.com For instance, 8-aminoquinoline can be dissolved in a suitable solvent like dichloromethane and reacted with a substituted benzenesulfonyl chloride in the presence of pyridine to afford the corresponding N-(quinolin-8-yl)sulfonamide. mdpi.com

Microwave-assisted synthesis has also been employed as a green method for the preparation of quinoline sulfonamides. heteroletters.org The reaction of 8-quinolinesulfonyl chloride with various amines under microwave irradiation using a heterogeneous catalyst like Mg(OTf)2·SiO2 provides an efficient route to these compounds. heteroletters.org

The following table presents different synthetic routes to quinoline-sulfonamide analogs.

| Quinoline Precursor | Amine | Reagents/Conditions | Product Type |

| N-(7-chloro-quinolinyl-4-yl)-diamine | Substituted benzenesulfonyl chloride | DMF, TEA, room temp to 60 °C nih.gov | Quinoline-sulfonamide hybrid |

| 8-Aminoquinoline | 4-Chlorobenzenesulfonyl chloride | Dichloromethane, Pyridine mdpi.com | N-(Quinolin-8-yl)benzenesulfonamide |

| 8-Quinolinesulfonyl chloride | Various amines | Microwave, Mg(OTf)2·SiO2 catalyst heteroletters.org | Quinoline sulfonamides |

| 1,2-Dihydroquinoline intermediate | Substituted sulfonyl chlorides | Dichloromethane, TEA, room temp allmultidisciplinaryjournal.com | 1,2-Dihydroquinoline sulfonamides |

These synthetic strategies offer versatile and efficient pathways to a wide variety of quinoline-sulfonamide analogs, enabling the exploration of their chemical and biological properties.

Biological and Pharmacological Investigations of Quinoline-2-sulfonic Acid and Its Analogs

Elucidation of Molecular Mechanisms of Action

Quinoline-based compounds are recognized for their diverse biological activities, which stem from various molecular mechanisms. nih.govrasayanjournal.co.in These mechanisms often involve interactions with crucial cellular components, leading to the modulation of biological pathways. For instance, some quinoline derivatives exert their effects by interfering with DNA-related processes. They can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. rasayanjournal.co.in

Furthermore, quinoline compounds have been shown to inhibit the activity of key enzymes involved in cellular regulation. rasayanjournal.co.in One of the prominent mechanisms is the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for DNA methylation, a critical epigenetic modification. nih.govbiorxiv.orgnih.gov By inhibiting DNMTs, these compounds can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common feature in cancer cells. researchgate.net The inhibition is often competitive with the S-adenosylmethionine (SAM) cofactor, the methyl group donor in the methylation reaction. researchgate.net Some quinoline derivatives can also induce the degradation of DNMT1, the maintenance DNA methyltransferase. researchgate.net

In the context of antimalarial activity, quinoline-containing drugs like chloroquine are thought to accumulate in the acidic food vacuole of the parasite. nih.gov This accumulation is proposed to interfere with the polymerization of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death. nih.gov More lipophilic quinoline derivatives may have alternative sites of action. nih.gov

Additionally, certain 2-substituted quinolines have been investigated for their antileishmanial properties, with proposed mechanisms including the inhibition of DNA topoisomerases I and II in the parasite. mdpi.com The versatility of the quinoline scaffold allows for modifications that can fine-tune its interaction with specific molecular targets, leading to a wide array of pharmacological effects. scispace.commdpi.com

Enzyme Inhibition Studies of Quinoline-2-sulfonic Acid Derivatives

Inhibition of Iron/αKG-Dependent Dioxygenases (e.g., hTET2)

Iron/α-ketoglutarate (αKG)-dependent dioxygenases are a broad class of enzymes that play crucial roles in various biological processes, including DNA and histone demethylation. wikipedia.orgnih.gov The Ten-Eleven Translocation (TET) family of enzymes, including hTET2, are αKG-dependent dioxygenases that hydroxylate 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), initiating the process of active DNA demethylation. nih.gov

The oncometabolite 2-hydroxyglutarate (2-HG), which accumulates due to mutations in isocitrate dehydrogenase (IDH) enzymes, is a known competitive inhibitor of multiple αKG-dependent dioxygenases, including TET enzymes. nih.gov 2-HG structurally mimics α-ketoglutarate and competes for binding to the active site of these enzymes. nih.gov This inhibition leads to alterations in histone and DNA methylation patterns. nih.gov

While direct studies on this compound's inhibition of hTET2 are not extensively detailed in the provided results, the general ability of small molecules to inhibit αKG-dependent dioxygenases is well-established. wikipedia.org Inhibitors are often designed to mimic the co-substrate αKG. wikipedia.org Given that quinoline derivatives can be designed to interact with various enzyme active sites, it is plausible that specific analogs could be developed to target hTET2 and other iron/αKG-dependent dioxygenases.

Inhibition of DNA Methyltransferases (e.g., DNMT1, CamA)

Quinoline-based compounds have emerged as significant inhibitors of DNA methyltransferases (DNMTs), enzymes that are crucial for epigenetic regulation. nih.govbiorxiv.org These enzymes catalyze the transfer of a methyl group to DNA, a process vital in gene silencing and other cellular functions. nih.gov Dysregulation of DNA methylation is a hallmark of various diseases, particularly cancer, making DNMTs attractive therapeutic targets. dovepress.com

A notable quinoline-based compound, SGI-1027, has been shown to inhibit the activity of DNMT1, DNMT3A, and DNMT3B. researchgate.net Its mechanism involves competing with the methyl donor, S-adenosylmethionine (SAM). researchgate.net Furthermore, treatment with SGI-1027 can lead to the selective degradation of DNMT1. researchgate.net

Recent studies have characterized a range of quinoline-based analogs for their inhibitory effects on both human and bacterial DNMTs. nih.govbiorxiv.org Six out of fifteen tested quinoline derivatives demonstrated low micromolar inhibitory activity against human DNMT1 and the bacterial adenine methyltransferases CamA from Clostridioides difficile and CcrM from Caulobacter crescentus. nih.govbiorxiv.org Specifically, compounds with methylamine or methylpiperazine additions showed notable potency. nih.gov The mechanism for some of these analogs involves intercalation into the DNA substrate bound by the enzyme, causing a conformational change that hinders the catalytic activity. nih.govbiorxiv.org This represents a distinct mechanism from the nucleoside analogs that are currently in clinical use. nih.govbiorxiv.org

The following table summarizes the inhibitory activity of selected quinoline-based analogs against DNMTs:

| Compound | Target Enzyme(s) | Potency | Mechanism of Action | Reference |

| SGI-1027 | DNMT1, DNMT3A, DNMT3B, M.SssI | IC50: 6-13 µM | Competitive with S-adenosylmethionine; Induces DNMT1 degradation | researchgate.net |

| Quinoline analog with methylamine (9) | DNMT1, CamA | Low micromolar | Intercalates into enzyme-bound DNA | nih.govbiorxiv.org |

| Quinoline analog with methylpiperazine (11) | DNMT1, CamA | Low micromolar | Intercalates into enzyme-bound DNA | nih.govbiorxiv.org |

Inhibition of Glycosylases, DNA, and RNA Polymerases

Recent research has revealed that the inhibitory scope of certain quinoline-based compounds extends beyond DNA methyltransferases to other enzymes that act on nucleic acids. nih.govbiorxiv.org These include DNA glycosylases, which are involved in base excision repair, as well as DNA and RNA polymerases, the core enzymes responsible for synthesizing DNA and RNA. nih.govbiorxiv.org

A study investigating fifteen quinoline-based analogs found that some of these compounds displayed inhibitory activity against various base excision repair DNA glycosylases, in addition to DNA and RNA polymerases. nih.govbiorxiv.org This suggests a broader mechanism of action for these quinoline derivatives, potentially through direct interaction with the enzymes or by binding to the DNA/RNA substrate and sterically hindering enzyme access. For instance, some 2-substituted indolyl quinolines have been reported to inhibit the relaxation and decatenation reactions catalyzed by type I and type II DNA topoisomerases of Leishmania donovani. mdpi.com

Furthermore, a screen of 101 quinoline and quinazoline derivatives against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 identified three compounds with significant inhibitory potency on viral RNA synthesis. nih.gov One of these compounds, I-13e, demonstrated the strongest inhibition of SARS-CoV-2 RdRp. nih.gov This highlights the potential of quinoline derivatives as broad-spectrum antiviral agents by targeting viral polymerases. nih.gov

The ability of some quinoline derivatives to inhibit these fundamental enzymes of nucleic acid metabolism underscores their potential as therapeutic agents for diseases where these processes are dysregulated, such as cancer and viral infections. nih.govbiorxiv.orgnih.gov

Inhibition of α-Amylase and α-Glucosidase

Quinoline derivatives have been extensively investigated as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. nih.govmdpi.comnih.govmdpi.comnih.govresearchgate.net The inhibition of these enzymes can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia, a critical aspect in the management of type 2 diabetes mellitus. mdpi.comnih.gov

Numerous studies have synthesized and evaluated various quinoline-based scaffolds for their inhibitory potential against these enzymes. For example, a series of quinoline-based triazole hybrids displayed a wide range of activities, with IC50 values ranging from 0.80 µM to 40.20 µM for α-amylase and 1.20 µM to 43.30 µM for α-glucosidase. nih.gov Another study on quinoline and isoindoline-integrated polycyclic compounds identified a derivative, compound 7d, with significant inhibitory activity against both α-glucosidase (IC50: 0.07 mM) and α-amylase (0.21 mM), which was comparable or superior to the standard drug acarbose. mdpi.com

Furthermore, quinoline–1,3,4-oxadiazole conjugates have also shown promise. nih.gov Compound 4i from this series, featuring a bromopentyl sidechain, exhibited potent α-glucosidase inhibition with an IC50 of 15.85 µM, outperforming acarbose in that study. nih.gov Kinetic studies often reveal a non-competitive or competitive mode of inhibition, providing insights into the interaction of these compounds with the enzymes. nih.govnih.gov

The table below presents the inhibitory activities of representative quinoline derivatives against α-amylase and α-glucosidase.

| Compound Class | Enzyme | IC50 Range/Value | Reference |

| Quinoline-based triazole hybrids | α-Amylase | 0.80 - 40.20 µM | nih.gov |

| α-Glucosidase | 1.20 - 43.30 µM | nih.gov | |

| Quinoline and isoindoline-integrated polycyclics (Compound 7d) | α-Amylase | 0.21 mM | mdpi.com |

| α-Glucosidase | 0.07 mM | mdpi.com | |

| Quinoline–1,3,4-oxadiazole conjugate (Compound 4i) | α-Glucosidase | 15.85 µM | nih.gov |

| 2-(Quinoline-2-ylthio)acetamide derivatives | α-Glucosidase | 0.18 - 2.10 µM | nih.gov |

| Quinoline | α-Glucosidase | 80.3 µg/mL | researchgate.net |

| α-Amylase | 179.5 µg/mL | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of quinoline-based compounds against various enzymes. mdpi.comnih.govtandfonline.commdpi.com These studies involve systematically modifying the chemical structure of the quinoline scaffold and evaluating the impact on biological activity.

For the inhibition of α-amylase and α-glucosidase, SAR studies on quinoline-based triazole scaffolds revealed that the presence of a fluoro moiety, an electron-withdrawing group, on the aryl ring significantly enhances the inhibitory activity against α-amylase compared to scaffolds with methyl, methoxy, or bromo groups. nih.gov In a series of quinoline–1,3,4-oxadiazole and 1,2,3-triazole hybrids, the 1,3,4-oxadiazole series generally showed stronger α-glucosidase inhibition, which was attributed to differences in lipophilicity and polar surface area. nih.gov The presence of a bromopentyl sidechain was found to be particularly effective. nih.gov

In the context of DNA methyltransferase inhibition, the addition of a methylamine or methylpiperazine group to the quinoline core was shown to confer potent inhibitory activity against both human DNMT1 and bacterial CamA. nih.gov

For inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases), SAR studies of substituted quinoline derivatives identified specific substitutions that led to potent and selective inhibition of different isoenzymes. nih.gov For instance, one derivative was found to be a highly active and selective inhibitor of NTPDase1. nih.gov

The quinoline scaffold itself is considered a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors. mdpi.com SAR studies on spautin-1 analogs, which have a quinazoline core, involved replacing it with a quinoline core to understand the importance of the nitrogen atom's position for biological activity. mdpi.com These studies provide a rational basis for the design of more potent and selective enzyme inhibitors based on the quinoline framework.

Anticancer Research on this compound Derivatives

Derivatives of the quinoline scaffold have been a significant focus of anticancer research due to their diverse mechanisms of action, which include inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. researchgate.net Specifically, sulfonic acid and related derivatives have shown promise in preclinical studies, targeting various molecular pathways involved in cancer progression.

A key mechanism through which quinoline derivatives exert their anticancer effects is by inducing damage to cancer cell DNA, which triggers a cellular DNA damage response (DDR). Activation of the DDR can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death (apoptosis). nih.gov

Several studies have demonstrated the DNA-damaging capabilities of compounds structurally related to this compound. An aryl ester derivative of quinoline-2-carboxylic acid was found to cause DNA fragmentation in PC3 prostate cancer cells. nih.gov This activity was associated with a blockage of the S phase of the cell cycle, the phase in which DNA synthesis occurs. nih.gov Similarly, a novel pyrimido-quinoline benzene sulfonamide compound, known as PIQSA, was reported to induce significant DNA fragmentation in various cancer cell lines. scirp.orgscirp.org Further research into metal complexes has shown that Cu(II) complexes incorporating a N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide ligand possess nuclease activity, enabling them to cleave DNA. semanticscholar.org

The inhibition of DNA synthesis is another observed effect. 8-Hydroxyquinaldic acid, a derivative of quinoline-2-carboxylic acid, was shown to decrease DNA synthesis by up to 90.9% in HT-29 colon cancer cells. researchgate.netmdpi.com This broad activity across different, yet related, chemical structures highlights the potential of the quinoline scaffold in developing new DNA-damaging anticancer agents.

The tumor suppressor protein p53 is a central regulator of the cellular response to genotoxic stress, including DNA damage. nih.gov Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of cells with damaged genomes. Several quinoline derivatives have been found to modulate the p53 pathway.

Quinaldic acid (quinoline-2-carboxylic acid) has been shown to affect the expression of the p53 tumor suppressor at both the gene and protein levels in LS180 colon cancer cells. nih.gov Studies demonstrated that quinaldic acid modifies the expression and phosphorylation of the p53 protein, and its antiproliferative effect was significantly reduced in cancer cells where the TP53 gene was silenced, suggesting a p53-dependent mechanism. nih.gov The activation of p53 is a known consequence of the DNA damage pathways, which can be triggered by various stimuli that lead to post-translational modifications of the p53 protein, enhancing its stability and activity. researchgate.netnih.gov

Furthermore, the quinoline sulfonamide derivative PIQSA, which acts as a histone deacetylase (HDAC) inhibitor, has been linked to p53 regulation. scirp.org HDACs can regulate p53, and their inhibition can lead to a more efficient suppression of cancer cell growth in cells containing a functional wild-type p53, often by promoting G2/M phase arrest. scirp.org

A primary goal of anticancer drug development is the inhibition of tumor cell proliferation. Quinoline sulfonamide derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives showed potent activity, with some compounds exhibiting efficacy comparable to the established chemotherapy drug cisplatin. mdpi.com Another study on novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives also reported strong inhibitory effects on the proliferation of various tumor cell lines, including HeLa (cervical cancer) and A549 (lung cancer). researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (melanoma) | 5.3 | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (breast) | 7.9 | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (lung) | 5.9 | mdpi.com |

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | HeLa (cervical) | 1.34 | researchgate.net |

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | HCT116 (colon) | 0.94 | researchgate.net |

| N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (D13) | A549 (lung) | 1.46 | researchgate.net |

In addition to directly inhibiting cancer cell growth, targeting the tumor microenvironment, particularly by disrupting angiogenesis, is a critical therapeutic strategy. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. researchgate.net Substituted 8-hydroxyquinolines (oxines) have been identified as potent anti-angiogenic agents. jci.org One sulfonamide derivative, in particular, was found to inhibit human umbilical vein endothelial cell (HUVEC) proliferation with a potent IC₅₀ value of 308 nM. jci.org The mechanism for some quinazoline derivatives involves the inhibition of key signaling pathways, such as the VEGFR2 tyrosine kinase, which is crucial for VEGF-dependent angiogenesis. researchgate.net

p53 Activation Pathways in Cancer Cells

Antimicrobial Activities of this compound Compounds

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Research into sulfonic acid and sulfonamide derivatives has revealed a broad spectrum of activity against various pathogenic bacteria and fungi.

Quinoline-sulfonamide hybrids have emerged as a promising strategy to combat bacterial resistance. A series of these compounds (QS1–12) were synthesized and screened against a panel of bacteria, revealing that compound QS-3 was particularly effective against Pseudomonas aeruginosa and demonstrated broad-spectrum activity against both Gram-positive and Gram-negative strains. This compound also showed a favorable synergistic effect when combined with ciprofloxacin against several bacteria.

Derivatives of 8-hydroxyquinoline-5-sulfonamide have also been investigated, showing notable activity against staphylococcal and enterococcal species. mdpi.com Specifically, certain acetylene derivatives were active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE), with efficacy comparable to standard antibiotics. mdpi.com Further studies have confirmed the broad applicability of quinoline derivatives, with various synthesized compounds showing excellent activity against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. scirp.org

Table 2: Antibacterial Activity (MIC) of Selected Quinoline Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Compound QS-3 | P. aeruginosa | 64 | |

| Compound QS-3 | E. coli | 128 | |

| Compound QS-3 | S. typhi | 128 | |

| 8-hydroxy-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3a) | S. aureus ATCC 29213 | 16 | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | S. aureus ATCC 29213 | 8 | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA 174/1 | 8 | mdpi.com |

| 6-amino-4-methyl-N-(4-sulfamoylphenyl)-1H-quinoline-2-one (Compound 2) | Bacillus cereus | 6.25 | scirp.org |

| 6-amino-4-methyl-N-(4-sulfamoylphenyl)-1H-quinoline-2-one (Compound 2) | Staphylococcus sp. | 6.25 | scirp.org |

| N-(4-(N-(5-chloropyridin-2-yl)sulfamoyl)phenyl)-6-amino-4-methylquinolin-2(1H)-one (Compound 6) | Pseudomonas sp. | 3.12 | scirp.org |

| N-(4-(N-(5-chloropyridin-2-yl)sulfamoyl)phenyl)-6-amino-4-methylquinolin-2(1H)-one (Compound 6) | E. coli | 6.25 | scirp.org |

In addition to antibacterial effects, quinoline derivatives have demonstrated significant antifungal properties against a range of pathogenic fungi. Studies have evaluated these compounds against clinically relevant yeasts like Candida albicans and filamentous fungi such as Aspergillus species and dermatophytes. nih.govscirp.org

One investigation found that certain quinoline derivatives were selectively active, with some compounds showing efficacy primarily against yeasts (Candida species) and others demonstrating potent action against dermatophytes. nih.gov For example, one derivative displayed a minimum inhibitory concentration (MIC) range of 12.5–25 µg/mL against filamentous fungi. nih.gov Other research has identified quinoline derivatives with potent activity against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. scirp.org More recently, derivatives inspired by the natural alkaloid quinine have been developed, with compounds showing superior fungicidal activity against the plant pathogen Sclerotinia sclerotiorum, with EC₅₀ values as low as 0.41 µg/mL.

Table 3: Antifungal Activity of Selected Quinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Fungal Strain | Activity (MIC/EC₅₀) | Source |

|---|---|---|---|

| N-(4-(N-(5-chloropyridin-2-yl)sulfamoyl)phenyl)-6-amino-4-methylquinolin-2(1H)-one (Compound 6) | A. flavus | 6.25 µg/mL | scirp.org |

| N-(4-(N-(5-chloropyridin-2-yl)sulfamoyl)phenyl)-6-amino-4-methylquinolin-2(1H)-one (Compound 6) | A. niger | 6.25 µg/mL | scirp.org |

| N-(4-(N-(5-chloropyridin-2-yl)sulfamoyl)phenyl)-6-amino-4-methylquinolin-2(1H)-one (Compound 6) | C. albicans | 3.12 µg/mL | scirp.org |

| Quinoline Derivative (Compound 5) | Dermatophytes (avg.) | 12.5-25 µg/mL | nih.gov |

| Quinoline Derivative (Compound 3) | Candida species (avg.) | 25-50 µg/mL | nih.gov |

| Compound 3f-4 | Sclerotinia sclerotiorum | 0.41 µg/mL | |

| Compound 3f-28 | Sclerotinia sclerotiorum | 0.55 µg/mL |

Antiviral Potency (e.g., Anti-HIV, Anti-HCV)

The quinoline scaffold has been a significant focus in the development of antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). researchgate.netmdpi.commdpi.comresearchgate.net

With respect to anti-HIV research, a notable non-peptidic inhibitor of HIV protease, AG1343, which contains a decahydroisoquinoline moiety and a methanesulfonic acid component, has demonstrated potent activity. nih.gov This compound was effective against various laboratory and clinical HIV-1 and HIV-2 isolates, with 50% effective concentrations (EC50) ranging from 9 to 60 nM. nih.gov Studies on the development of resistance showed that serial passage of HIV-1 in the presence of AG1343 led to a variant with a 30-fold reduction in susceptibility, associated with mutations in the protease enzyme. nih.gov Other research has identified alkylated derivatives of quinoline 2,4-diol as potential anti-HIV agents. nih.gov For instance, naturally occurring quinolone alkaloids and their synthesized derivatives have shown potent inhibitory activity against HIV-1. nih.gov Specifically, certain synthesized derivatives were found to be more potent than the lead compounds, exhibiting favorable therapeutic indices. nih.gov

In the context of anti-HCV activity, a series of anilinoquinoline derivatives were synthesized and evaluated. nih.gov One compound, 2-(3'-nitroanilino)quinoline, demonstrated anti-HCV activity with a 50% effective concentration (EC50) of 7µM and also inhibited the HCV NS3/4A protease. nih.gov This suggests its potential as a lead compound for developing new anti-HCV inhibitors. nih.gov The broad antiviral potential of quinoline derivatives has been noted, with research indicating activity against other viruses like the Dengue virus, where novel quinoline derivatives have shown dose-dependent inhibition in the low and sub-micromolar range. researchgate.netnih.gov

Table 1: Antiviral Activity of Selected Quinoline Analogs

| Compound/Analog | Virus | Target/Mechanism | Key Findings |

|---|---|---|---|

| AG1343 | HIV-1, HIV-2 | HIV Protease Inhibitor | EC50 values of 9-60 nM against various isolates. nih.gov |

| Alkylated quinoline 2,4-diols | HIV-1 | Not specified | Potent inhibitory activity, with some derivatives showing improved potency and therapeutic index over lead compounds. nih.gov |

| 2-(3'-nitroanilino)quinoline | HCV | NS3/4A Protease Inhibitor | Exhibited anti-HCV activity with an EC50 of 7µM. nih.gov |

| Novel Quinoline Derivatives | Dengue Virus | Early stages of infection | Dose-dependent inhibition in the low and sub-micromolar range. researchgate.netnih.gov |

Antimalarial Studies and Mechanisms

The quinoline core is central to some of the most well-known antimalarial drugs, such as quinine and chloroquine. mdpi.comnih.gov The primary mechanism of action for many quinoline antimalarials is thought to involve the disruption of hemoglobin digestion by the malaria parasite, Plasmodium falciparum. unimelb.edu.aunih.gov The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme, which it then detoxifies by polymerizing it into hemozoin. nih.govunimelb.edu.au Quinoline drugs are believed to accumulate in this acidic vacuole and inhibit the heme polymerization process, leading to a buildup of toxic heme that kills the parasite. unimelb.edu.aunih.gov

Research into novel quinoline-based antimalarials often involves creating hybrid molecules. For example, quinoline-sulfonamide hybrids have been reported as potential antimalarial agents, showing good activity by inhibiting parasite growth. researchgate.net Similarly, hybrids of 4-aminoquinoline and other scaffolds have been explored. mdpi.com While many of these hybrids were less active than chloroquine, they still demonstrated significant antimalarial effects. researchgate.net The development of resistance to established quinoline antimalarials, often linked to mutations in genes like the P. falciparum multidrug resistance transporter gene-1 (PfMDR-1), necessitates the continued search for new and effective compounds. ekb.eg

The mechanism of action for more lipophilic quinoline drugs like mefloquine may be more complex and involve alternative sites of action beyond the food vacuole. nih.gov Studies have suggested that these drugs may interact with erythrocyte membrane proteins and are then transferred to the intracellular parasite. nih.gov

Table 2: Antimalarial Quinoline Analogs and Their Proposed Mechanisms

| Compound/Analog Type | Proposed Mechanism of Action | Key Findings |

|---|---|---|

| Chloroquine | Inhibition of heme polymerization in the parasite's food vacuole. unimelb.edu.aunih.gov | Accumulates in the acidic food vacuole, leading to toxic heme buildup. unimelb.edu.au |

| Quinine | Interference with the parasite's ability to metabolize hemoglobin; may also inhibit nucleic acid and protein synthesis. wikipedia.org | One of the earliest and most important antimalarial drugs. nih.gov |

| Quinoline-sulfonamide hybrids | Inhibition of parasite growth. researchgate.net | Showed good antimalarial activity in studies. researchgate.net |

| 4-Aminoquinoline-ferrocene conjugates | Active against both chloroquine-sensitive and -resistant strains of P. falciparum. mdpi.com | Some compounds showed higher activity than chloroquine on resistant strains. mdpi.com |

Other Pharmacological Activities Under Investigation

Quinoline derivatives have demonstrated notable anti-inflammatory properties. researchgate.netresearchgate.net A study investigating sulfonamide and sulfonate derivatives of quinoline identified several compounds with significant anti-inflammatory activity, evaluated by their ability to inhibit the production of reactive oxygen species (ROS) from human whole blood phagocytes. benthamdirect.com

In this study, a series of 3-, 5-, and 8-sulfonamide and 8-sulfonate derivatives of quinoline were synthesized and screened. benthamdirect.com Several compounds exhibited potent anti-inflammatory effects, with some showing greater activity than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen. benthamdirect.com Specifically, compounds 47 , 36 , and 24 showed IC50 values of 2.9 ± 0.5 µg/mL, 3.2 ± 0.2 µg/mL, and 6.7 ± 0.3 µg/mL, respectively, which were superior to ibuprofen's IC50 of 11.2 ± 1.9 µg/mL. benthamdirect.com This suggests that the sulfonamide and sulfonate derivatives of quinoline are promising candidates for the development of new anti-inflammatory agents. benthamdirect.com Other research has also highlighted the anti-inflammatory potential of quinoline-based compounds, further underscoring the versatility of this scaffold. researchgate.net

Table 3: Anti-inflammatory Activity of Quinoline Sulfonamide and Sulfonate Derivatives

| Compound | IC50 (µg/mL) | Comparison to Standard (Ibuprofen IC50 = 11.2 ± 1.9 µg/mL) |

|---|---|---|

| 47 | 2.9 ± 0.5 | More Potent |

| 36 | 3.2 ± 0.2 | More Potent |

| 24 | 6.7 ± 0.3 | More Potent |

| 20 | 25.5 ± 0.7 | Less Potent |

| 50 | 42.9 ± 5.6 | Less Potent |

| 8 | 53.9 ± 3.1 | Less Potent |

Data from Bano et al., 2021 benthamdirect.com

The antioxidant potential of quinoline derivatives has been another area of active investigation. scielo.br Studies have explored the ability of these compounds to scavenge free radicals and chelate metal ions, which are key processes in mitigating oxidative stress.

One study investigated the antioxidant properties of water-soluble phthalocyanines substituted with quinoline-5-sulfonic acid groups. tubitak.gov.trtubitak.gov.tr These compounds were evaluated using several antioxidant assays, including DPPH radical scavenging, ferrous ion chelating, and reducing power assays. tubitak.gov.trtubitak.gov.tr The results indicated that all the tested compounds possessed good antioxidant properties. tubitak.gov.trtubitak.gov.tr For instance, one of the cobalt(II) phthalocyanine derivatives showed the best DPPH radical scavenging activity among the tested compounds. tubitak.gov.trtubitak.gov.tr Furthermore, a manganese(III) chloride phthalocyanine derivative exhibited a ferrous ion chelating capacity nearly as effective as the standard chelating agent EDTA. tubitak.gov.trtubitak.gov.tr The reducing power of these compounds was also found to be comparable to standard antioxidants like butylated hydroxytoluene (BHT). tubitak.gov.trtubitak.gov.tr

Another study examined quinoline derivatives with and without selenium for their antioxidant effects. scielo.brredalyc.org The findings from these varied studies underscore the potential of the quinoline scaffold in the development of novel antioxidant agents. scielo.brnih.gov

Anti-inflammatory Effects

This compound as a Privileged Medicinal Chemistry Scaffold

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. nih.gov The quinoline ring system is widely regarded as such a scaffold due to its presence in a multitude of compounds with diverse biological activities. nih.govresearchgate.netresearchgate.net

The versatility of the quinoline scaffold makes it an excellent starting point for the rational design and synthesis of new therapeutic agents. orientjchem.orgnih.govresearchgate.net Medicinal chemists can systematically modify the quinoline core at various positions to optimize biological activity, selectivity, and pharmacokinetic properties. doi.orgbohrium.com

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, each allowing for different substitution patterns on the heterocyclic ring. nih.govwikipedia.org Modern synthetic approaches, including transition-metal-catalyzed reactions and green chemistry protocols, have further expanded the toolbox for creating diverse quinoline libraries. nih.govresearchgate.netacs.org

The rational design process often involves understanding the structure-activity relationships (SAR) of existing quinoline-based drugs. vulcanchem.com For example, in the development of anti-inflammatory agents, the synthesis of sulfonamide and sulfonate derivatives of quinoline was a targeted approach to create non-acidic anti-inflammatory compounds. benthamdirect.com Similarly, the creation of hybrid molecules, such as quinoline-pyrazole or quinoline-lawsone hybrids for antimalarial activity, is a testament to the rational design strategies employed to enhance potency and overcome resistance. ijpsonline.com The ability to functionalize the quinoline ring, including the introduction of sulfonic acid groups, allows for the fine-tuning of properties like solubility and target binding, which is crucial for the development of effective drug candidates. scispace.compreprints.orgresearchgate.net

Ligand Design and Coordination Chemistry for Biological Targets

The quinoline scaffold is recognized as a privileged structure in medicinal chemistry, providing a versatile template for drug design due to its wide spectrum of biological activities. researchgate.netmdpi.comnih.gov Quinoline and its derivatives are heterocyclic aromatic compounds that can be readily synthesized and modified, making them ideal candidates for developing new therapeutic agents. researchgate.netnih.gov Among these, derivatives like this compound and its analogs serve as exceptional ligands for metal coordination, a property that is increasingly exploited to design novel metallodrugs with specific biological targets. researchgate.netckthakurcollege.netcolab.ws The coordination of these quinoline-based ligands with metal ions can lead to the formation of complexes with unique physicochemical properties and enhanced biological efficacy compared to the free ligands. researchgate.netckthakurcollege.netresearchgate.net

The design of quinoline-based ligands is centered on the inherent properties of the quinoline ring and the strategic placement of functional groups. nih.gov The nitrogen atom in the heterocyclic ring acts as a coordination site for metal ions, while the fused aromatic system can participate in non-covalent interactions, such as π-π stacking with biological macromolecules. researchgate.netresearchgate.net Researchers have found that Schiff bases derived from quinoline are particularly effective, as they are often more biologically active when coordinated with metal ions. researchgate.netckthakurcollege.net The formation of these Schiff base metal complexes creates versatile pharmacophores for designing and developing bioactive lead compounds. researchgate.net

The biological activity of these compounds is significantly influenced by the coordination chemistry of the central metal ion. Quinoline derivatives form stable complexes with a variety of transition metals, including copper, zinc, manganese, and palladium. researchgate.netuobaghdad.edu.iq The coordination alters the steric and electronic properties of the ligand, which can enhance its interaction with biological targets. researchgate.net For example, metal complexation can increase the lipophilicity of a molecule, facilitating its transport across cell membranes. Furthermore, the metal center itself can be a key determinant of activity, capable of participating in redox reactions or binding directly to active sites of enzymes. nih.gov Research has shown that the biological potential of Schiff base ligands is often magnified upon coordination with metal ions. researchgate.net

Investigations into quinoline-based compounds have identified several key biological targets. These ligands and their metal complexes have shown potential in targeting enzymes and proteins crucial for pathogen survival and cancer cell proliferation.

Detailed Research Findings

The strategic design of quinoline analogs has led to the development of potent inhibitors for various biological targets. By modifying the quinoline core with different functional groups, researchers can tune the molecule's binding affinity and selectivity. For instance, quinoline-2-carbonitrile-based hydroxamic acids have been synthesized as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs), both of which are significant targets in cancer therapy. nih.gov Similarly, other quinoline derivatives have been designed to target fatty acid-binding proteins (FABPs), which are involved in metabolic regulation. sioc-journal.cn

The following table summarizes the findings from studies on various quinoline analogs designed as inhibitors for specific biological targets.

Table 1: Quinoline Analogs as Ligands for Biological Targets

| Quinoline Analog/Derivative | Biological Target | Key Research Finding | Citation |

|---|---|---|---|

| Quinoline-2-carbonitrile-based hydroxamic acids (e.g., compound 12a ) | Tubulin Polymerization (TP) and Histone Deacetylases (HDACs) | Compound 12a showed potent cytotoxicity against a panel of human cancer cell lines with an average IC₅₀ value of 0.6 nM. It acts as a dual inhibitor of TP and HDAC activities. | nih.gov |

| 2-(2-(6-chloro-4-(2-chlorophenyl)quinolin-2-yl)phenyl)acetic acid (compound 11a ) | Fatty Acid-Binding Protein 4 (FABP4) and Fatty Acid-Binding Protein 5 (FABP5) | Exhibited strong inhibitory activity against FABP4 (IC₅₀: 4.50 μmol/L) and FABP5 (IC₅₀: 3.90 μmol/L) in a displacement assay. | sioc-journal.cn |

The introduction of metal ions to quinoline-based ligands adds another dimension to their therapeutic potential. The resulting metal complexes often exhibit enhanced or entirely new biological activities. For example, copper(II) complexes of quinoline derivatives have demonstrated significant cytotoxicity toward lung cancer cell lines, surpassing that of the established chemotherapy drug cisplatin. researchgate.net The antioxidant properties of ligands can also be significantly enhanced upon complexation with transition metals like cobalt and vanadium. researchgate.net

The table below details specific metal complexes formed with quinoline analogs and their observed biological activities.

Table 2: Biological Activity of Metal Complexes with Quinoline Analogs

| Ligand | Metal Ion(s) | Resulting Complex | Observed Biological Effect | Citation |

|---|---|---|---|---|

| 5-chloro-2-N-(2-quinolylmethylene)aminophenol | Cu(II), Zn(II), Mn(II) | [Cu(L)Cl]Cl, [Zn(L)Cl₂], [Mn(L)Cl₂] | The Cu(II) complex showed significantly greater cytotoxicity toward lung cancer cell lines than cisplatin and inhibited tumor metastasis and growth in vivo. | researchgate.net |

| Quinoline-3-carbohydrazide derivatives (NQ, CQ, HQ) | Cu, Cd, Cr, Fe, Co, Ni | Metal complexes with N, O donor Schiff base ligands | The specific biological activities of these complexes are diverse, leveraging both the quinoline scaffold and the properties of the coordinated metal. | researchgate.net |

These findings underscore the vast potential of this compound and its analogs in the field of medicinal chemistry. The strategic design of these molecules as ligands, combined with the principles of coordination chemistry, provides a powerful approach to developing novel therapeutic agents that can engage with a wide array of biological targets. colab.ws

Catalytic Applications of Quinoline-2-sulfonic Acid-based Systems

Quinoline-2-sulfonic Acid as an Acid Catalyst in Organic Synthesis

Several related sulfonic acid-based catalysts have been developed and utilized in organic synthesis, demonstrating the broad applicability of the sulfonic acid functional group in catalysis. These include:

p-Toluenesulfonic acid : A common Brønsted acid used in reactions like the Friedländer synthesis. wikipedia.orgnih.gov

Sulfamic acid : An efficient, cost-effective, and recyclable solid acid catalyst for the Friedländer quinoline synthesis. researchgate.net

PEG-supported sulfonic acid : A recyclable catalyst used in the condensation of 2-aminoarylketones with α-methylene ketones. tandfonline.com

Sulfonic acid functionalized ionic liquids (TSILs) : These have been employed as water-tolerant and reusable catalysts for quinoline synthesis. acs.orgnih.govnih.gov

The catalytic activity of these sulfonic acids underscores the importance of the -SO3H group in facilitating a variety of organic transformations, often with the advantages of being reusable and environmentally benign. researchgate.nettandfonline.com

Application in Multicomponent Reactions and Cascade Processes

This compound-based systems and other sulfonic acid catalysts are particularly effective in promoting multicomponent reactions (MCRs) and cascade processes, which are highly efficient methods for synthesizing complex molecules in a single step. rsc.orgrsc.org These reactions are valued for their atom economy and reduction of waste. researchgate.net

Notable applications include:

Hantzsch Dihydropyridine Synthesis : Sulfonic acid functionalized catalysts, such as starch sulfuric acid and SBA-15-Pr-SO3H, have been successfully used in the four-component Hantzsch reaction to produce polyhydroquinolines. scispace.comasianpubs.orgresearchgate.netijcce.ac.ir This reaction typically involves an aldehyde, a β-ketoester, dimedone, and ammonium acetate. scispace.comasianpubs.org

Synthesis of Spirooxindoles : Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) has been employed to catalyze the one-pot multicomponent reaction between isatin, barbituric acid, and 6-amino-1,3-dimethyl uracil to form spirooxindole dipyrimidines. ijcce.ac.irresearchgate.net

Povarov Reaction : The p-sulfonic acid calix wikipedia.orgarene (CX4SO3H) has been used as a catalyst in the Povarov reaction for the synthesis of tetrahydroquinolines, which can be further oxidized to quinolines in a cascade process. blucher.com.br

Sulfonylation/Cyclization Cascades : Visible light-induced cascade reactions involving a sulfonylation step followed by cyclization have been developed to produce quinoline-2,4-diones. mdpi.comresearchgate.net